3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid
Overview
Description
3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that features a benzothiophene core structure
Scientific Research Applications
3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid typically involves the nitration of 3-methyl-1-benzothiophene-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the benzothiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 3-Methyl-5-amino-1-benzothiophene-2-carboxylic acid.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Oxidation: 3-Carboxy-5-nitro-1-benzothiophene-2-carboxylic acid.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-benzothiophene-2-carboxylic acid:
5-Nitro-1-benzothiophene-2-carboxylic acid: Lacks the methyl group, which influences its chemical properties and reactivity.
3-Methyl-5-nitrobenzofuran-2-carboxylic acid: Similar structure but with an oxygen atom in place of sulfur, leading to different chemical behavior.
Uniqueness
3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid is unique due to the presence of both a methyl and a nitro group on the benzothiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
3-methyl-5-nitro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-5-7-4-6(11(14)15)2-3-8(7)16-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHOQACYYKZYIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296357 | |
Record name | 3-methyl-5-nitro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17514-61-3 | |
Record name | 3-Methyl-5-nitrobenzo[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17514-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 108936 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017514613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC108936 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methyl-5-nitro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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